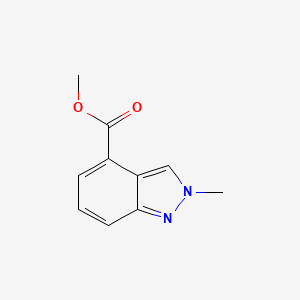

Methyl 2-methyl-2H-indazole-4-carboxylate

Description

BenchChem offers high-quality Methyl 2-methyl-2H-indazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methyl-2H-indazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methylindazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-6-8-7(10(13)14-2)4-3-5-9(8)11-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEQLNMKTVTAAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653314 | |

| Record name | Methyl 2-methyl-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071428-43-7 | |

| Record name | 2H-Indazole-4-carboxylic acid, 2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071428-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methyl-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-methyl-2H-indazole-4-carboxylate: Synthesis, Properties, and Applications in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-2H-indazole-4-carboxylate (CAS Number: 1071428-43-7) is a key heterocyclic building block gaining prominence in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and burgeoning applications, with a particular focus on its role as a scaffold in the development of novel kinase inhibitors, most notably for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). We will delve into the mechanistic rationale behind its regioselective synthesis and present detailed experimental protocols, offering field-proven insights for its practical application in research and drug discovery.

Introduction: The Significance of the 2H-Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with its ability to participate in various non-covalent interactions, makes it an ideal framework for the design of potent and selective ligands for a diverse range of biological targets. Indazole derivatives are found in numerous clinically approved drugs, demonstrating their therapeutic relevance.

There are two primary tautomeric forms of indazole, 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole motif has emerged as a critical component in a number of highly successful therapeutic agents. The distinct electronic distribution and steric profile of the 2H-indazole isomer often lead to unique binding interactions with target proteins, offering opportunities for the development of novel drugs with improved efficacy and selectivity. Methyl 2-methyl-2H-indazole-4-carboxylate, the subject of this guide, is a prime example of a versatile intermediate that provides access to this important chemical space. Its strategic placement of a methyl group at the N2 position and a carboxylate at the C4 position makes it a valuable synthon for further molecular elaboration, particularly in the design of kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective use in research and development. Below is a summary of the known properties of Methyl 2-methyl-2H-indazole-4-carboxylate.

| Property | Value | Source |

| CAS Number | 1071428-43-7 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.20 g/mol | [2] |

| IUPAC Name | methyl 2-methyl-2H-indazole-4-carboxylate | [1] |

| Boiling Point | 338.9°C at 760 mmHg | [3][4] |

| Density | 1.23 g/cm³ | [3] |

| Flash Point | 158.8°C | [3] |

| Purity | Typically >96-97% | [1][3] |

Synthesis and Methodology: Achieving N2-Regioselectivity

The synthesis of Methyl 2-methyl-2H-indazole-4-carboxylate is most efficiently achieved through the regioselective N-methylation of its precursor, Methyl 1H-indazole-4-carboxylate (CAS: 192945-49-6). The control of regioselectivity in the alkylation of indazoles is a critical challenge in their synthesis, as reactions can often yield a mixture of N1 and N2-alkylated products.

The Challenge of Regioselective Indazole Alkylation

The outcome of the N-alkylation of indazoles is governed by a delicate interplay of steric and electronic factors, as well as the reaction conditions (base, solvent, and alkylating agent). The two nitrogen atoms of the indazole ring exhibit different nucleophilicities, and their accessibility can be influenced by substituents on the benzene ring. Generally, the 1H-tautomer is more stable, but kinetic and thermodynamic factors can be manipulated to favor the formation of the 2H-isomer.

For indazoles with substituents at the C7 position, such as a nitro or carboxylate group, there is a notable directing effect that favors N2 alkylation.[3][4] This is attributed to steric hindrance at the N1 position, making the N2 position more accessible to the incoming electrophile.

Recommended Synthetic Protocol

A reliable and high-yielding method for the preparation of Methyl 2-methyl-2H-indazole-4-carboxylate involves the use of a potent methylating agent, trimethyloxonium tetrafluoroborate, in a suitable solvent.[5][6]

Reaction Scheme:

Caption: Synthesis of Methyl 2-methyl-2H-indazole-4-carboxylate.

Step-by-Step Methodology:

-

Preparation: To a solution of Methyl 1H-indazole-4-carboxylate (1 equivalent) in ethyl acetate, add trimethyloxonium tetrafluoroborate (1.1-1.5 equivalents).

-

Reaction: Stir the mixture at room temperature (approximately 20°C) under an inert atmosphere for 12 hours.

-

Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is typically quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired Methyl 2-methyl-2H-indazole-4-carboxylate.

Self-Validating System and Causality:

The choice of trimethyloxonium tetrafluoroborate as the methylating agent is crucial for the efficiency of this reaction. It is a hard electrophile, which often favors alkylation at the more nucleophilic N2 position of the indazole ring. The reaction conditions are mild, which helps to prevent side reactions. The 84% yield reported in the literature for this transformation indicates a highly efficient and regioselective process.[6] The work-up and purification steps are standard procedures designed to isolate the product in high purity, which can be verified by NMR and mass spectrometry.

Applications in Drug Discovery and Materials Science

The 2H-indazole scaffold is a cornerstone in the design of kinase inhibitors. Kinases play a pivotal role in cell signaling, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.

A Key Building Block for IRAK4 Inhibitors

Recent research and patent literature have highlighted the utility of 2H-indazole derivatives as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[7][8][9][10] IRAK4 is a critical kinase in the innate immune signaling pathway, and its inhibition is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.

Methyl 2-methyl-2H-indazole-4-carboxylate serves as a valuable starting material for the synthesis of these complex IRAK4 inhibitors. The carboxylate group at the C4 position provides a convenient handle for the introduction of various side chains and pharmacophoric elements through amide bond formation or other coupling reactions. The methyl group at the N2 position is often a key feature for optimal binding to the kinase active site.

Illustrative Pathway to IRAK4 Inhibitors:

Caption: A generalized synthetic route to IRAK4 inhibitors.

In a typical synthetic sequence, the methyl ester of the starting material is hydrolyzed to the corresponding carboxylic acid. This acid is then coupled with a variety of amine-containing fragments to generate a library of potential IRAK4 inhibitors. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimal potency, selectivity, and pharmacokinetic properties.

Potential in Other Therapeutic Areas and Materials Science

While the current focus is on IRAK4 inhibition, the 2H-indazole-4-carboxylate scaffold has the potential for broader applications. The indazole nucleus is known to interact with a wide range of biological targets, and derivatives of this compound could be explored as inhibitors of other kinases, G-protein coupled receptors, or enzymes.

In the realm of materials science, the rigid, aromatic structure of the indazole core, combined with the functional handles for further derivatization, suggests potential applications in the development of novel organic materials with interesting photophysical or electronic properties.

Conclusion and Future Outlook

Methyl 2-methyl-2H-indazole-4-carboxylate is a strategically important building block that provides efficient access to the medicinally relevant 2H-indazole chemical space. Its regioselective synthesis is well-established, and its utility as a precursor for potent IRAK4 inhibitors is a testament to its value in modern drug discovery. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of versatile and readily accessible synthons like Methyl 2-methyl-2H-indazole-4-carboxylate is set to increase. Future research will likely focus on expanding the diversity of molecules derived from this scaffold and exploring their therapeutic potential in a wider range of diseases.

References

- methyl 2-methylindazole-4-carboxylate; Lead Time : 10Day (s) ; CAS No. 1071428-43-7 ; Boiling Point, 338.9ºC at 760 mmHg ; Flash Point, 158.8ºC ; Density, 1.23 g/cm³.

- 1071428-43-7|C10H10N2O2|MFCD11109405|有机合成-上海珂华科技有限公司.

- Methyl 2-methylindazole-4-carboxylate 97% | CAS: 1071428-43-7 | AChemBlock.

- 1071428-43-7[Methyl 2-methyl-2H-indazole-4-carboxylate] - Acmec Biochemical.

- Safety Data Sheet - INDOFINE Chemical Company.

- Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry.

- WO2022140415A1 - 2h-indazole derivatives as irak4 inhibitors and their use in the treatment of disease - Google Patents.

- CN116940572A - 2H-indazole derivatives as IRAK4 inhibitors and their use in the treatment of diseases - Google Patents.

- Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC. (Source: PubMed Central).

- WO2023152349A1 - Irak4 inhibitors - Google Patents.

- WO2015104662A1 - Indazole compounds as irak4 inhibitors - Google Patents.

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. (Source: University College Cork).

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH.

- 420-37-1 | Trimethyloxonium tetrafluoroborate | Inorganic Salts - Ambeed.com. (Source: Ambeed.com).

- 192945-49-6|Methyl 1H-indazole-4-carboxyl

Sources

- 1. Methyl 2-methylindazole-4-carboxylate 97% | CAS: 1071428-43-7 | AChemBlock [achemblock.com]

- 2. 1071428-43-7[Methyl 2-methyl-2H-indazole-4-carboxylate]- Acmec Biochemical [acmec.com.cn]

- 3. molbase.com [molbase.com]

- 4. |1071428-43-7|C10H10N2O2|MFCD11109405|有机合成-上海珂华生物有限公司 [coolpharm.com]

- 5. 420-37-1 | Trimethyloxonium tetrafluoroborate | Inorganic Salts | Ambeed.com [ambeed.com]

- 6. 192945-49-6 | Methyl 1H-indazole-4-carboxylate | Esters | Ambeed.com [ambeed.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN116940572A - 2H-indazole derivatives as IRAK4 inhibitors and their use in the treatment of diseases - Google Patents [patents.google.com]

- 9. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2015104662A1 - Indazole compounds as irak4 inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-methyl-2H-indazole-4-carboxylate: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of Methyl 2-methyl-2H-indazole-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development. The guide will delve into the molecular structure, synthesis pathways, characterization techniques, and potential applications of this compound, grounding all claims in authoritative scientific literature.

Introduction to the 2H-Indazole Scaffold

The indazole core is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring. The position of the non-bridgehead nitrogen atom defines the tautomeric form, with 1H- and 2H-indazoles being the most common. The 2H-indazole isomer, in particular, is a prevalent motif in numerous biologically active compounds, valued for its unique electronic and steric properties that facilitate interactions with various biological targets.[1][2] The inherent stability and synthetic tractability of the 2H-indazole scaffold have made it a cornerstone in medicinal chemistry for the development of novel therapeutics.[3][4][5]

Molecular Structure and Properties of Methyl 2-methyl-2H-indazole-4-carboxylate

Methyl 2-methyl-2H-indazole-4-carboxylate is a derivative of the 2H-indazole core, featuring a methyl group at the 2-position of the indazole ring and a methyl carboxylate group at the 4-position.

Table 1: Physicochemical Properties of 2-methyl-2H-indazole-4-carboxylic acid (Precursor)

| Property | Value | Source |

| Molecular Formula | C9H8N2O2 | PubChem |

| Molecular Weight | 176.17 g/mol | PubChem |

| SMILES | CN1C=C2C(=N1)C=CC=C2C(=O)O | PubChemLite[6] |

| InChI | InChI=1S/C9H8N2O2/c1-11-5-7-6(9(12)13)3-2-4-8(7)10-11/h2-5H,1H3,(H,12,13) | PubChemLite[6] |

| InChIKey | DPLXRRMSJKKHDU-UHFFFAOYSA-N | PubChemLite[6] |

The presence of the methyl ester at the 4-position and the N-methylation at the 2-position significantly influence the molecule's polarity, solubility, and potential for intermolecular interactions. These substitutions are critical for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Synthesis of Methyl 2-methyl-2H-indazole-4-carboxylate

A plausible and efficient synthesis of Methyl 2-methyl-2H-indazole-4-carboxylate can be envisioned through a two-step process starting from the commercially available Methyl 1H-indazole-4-carboxylate. This process involves a regioselective N-methylation followed by esterification of the corresponding carboxylic acid, or direct N-methylation of the pre-formed ester.

General Synthetic Strategy

The overall synthetic approach is outlined below. The key challenge in the synthesis of 2-substituted indazoles is controlling the regioselectivity of the N-alkylation, as alkylation can occur at both N1 and N2 positions.

Caption: General synthetic pathways to Methyl 2-methyl-2H-indazole-4-carboxylate.

Experimental Protocol: Synthesis of 2-methyl-2H-indazole-4-carboxylic acid

This protocol is adapted from general procedures for the N-alkylation of indazoles.

Step 1: N-Methylation of Methyl 1H-indazole-4-carboxylate

-

Reaction Setup: To a solution of Methyl 1H-indazole-4-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K2CO3, 1.5 eq) or cesium carbonate (Cs2CO3, 1.2 eq).

-

Addition of Methylating Agent: While stirring at room temperature, add methyl iodide (CH3I, 1.2 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically stirred at room temperature for 12-24 hours. The N1 and N2 methylated isomers will be formed.

-

Work-up and Isolation: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, a mixture of N1 and N2 isomers, is purified by column chromatography on silica gel to separate the desired Methyl 2-methyl-2H-indazole-4-carboxylate from its N1 isomer. The 2H-regioisomer generally has a higher Rf value than the 1H-regioisomer.[7]

Experimental Protocol: Esterification of 2-methyl-2H-indazole-4-carboxylic acid

Alternatively, if starting from the carboxylic acid, a standard Fischer esterification can be employed.

-

Reaction Setup: Dissolve 2-methyl-2H-indazole-4-carboxylic acid (1.0 eq) in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and neutralize the acid with a base like sodium bicarbonate. Remove the excess methanol under reduced pressure. The residue is then taken up in an organic solvent, washed with water, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Characterization and Spectroscopic Analysis

Comprehensive characterization is essential to confirm the structure and purity of the synthesized Methyl 2-methyl-2H-indazole-4-carboxylate.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet corresponding to the N-methyl protons (around 4.0-4.3 ppm).- A singlet for the ester methyl protons (around 3.9-4.1 ppm).- A characteristic singlet for the C3-H proton of the indazole ring (around 8.0-8.5 ppm).- A set of aromatic protons corresponding to the benzene ring, with coupling patterns indicative of the 4-substitution. |

| ¹³C NMR | - Resonances for the N-methyl and ester methyl carbons.- Signals for the quaternary and protonated carbons of the indazole and benzene rings.- A downfield signal for the ester carbonyl carbon (around 165-170 ppm). |

| Mass Spec. | - The molecular ion peak (M+) corresponding to the exact mass of the compound. |

| IR Spec. | - A strong absorption band for the C=O stretch of the ester group (around 1710-1730 cm⁻¹).- C-H stretching and bending vibrations for the aromatic and methyl groups. |

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used.

Potential Applications in Drug Discovery

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][3] The introduction of a methyl ester at the 4-position provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Caption: Potential therapeutic areas for 2H-indazole derivatives.

Derivatives of 2H-indazoles have been investigated as:

-

Anticancer agents: By targeting various kinases and signaling pathways involved in tumor growth and proliferation.[5]

-

Anti-inflammatory agents: Through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[1]

-

Antimicrobial agents: Showing activity against a range of pathogens.[1]

-

Prostanoid EP4 receptor antagonists: For potential applications in immunotherapy for colorectal cancer.[2]

The specific biological activity of Methyl 2-methyl-2H-indazole-4-carboxylate would require dedicated screening and biological evaluation.

Conclusion

Methyl 2-methyl-2H-indazole-4-carboxylate represents a valuable building block for the synthesis of novel bioactive molecules. This guide has provided a detailed overview of its structure, plausible synthetic routes based on established chemical principles, and a summary of the characterization techniques required for its validation. The versatile 2H-indazole core, coupled with the potential for further functionalization at the ester group, makes this compound a promising scaffold for the development of new therapeutic agents. Further research into its specific biological properties is warranted to fully explore its potential in medicinal chemistry.

References

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (n.d.). MDPI. Retrieved from [Link]

-

Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. (2023). Journal of Medicinal Chemistry, 66(9), 6218–6238. Retrieved from [Link]

-

Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). Molecules, 26(8), 2155. Retrieved from [Link]

-

Recent advances in C–H functionalization of 2H-indazoles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

A) Biologically active molecules with 2H‐indazole motif.11 B) Design... (n.d.). ResearchGate. Retrieved from [Link]

-

2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

2-methyl-2h-indazole-4-carboxylic acid (C9H8N2O2). (n.d.). PubChemLite. Retrieved from [Link]

-

2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid | C9H12N2O2 | CID 83906436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-methyl-2h-indazole-4-carboxylic acid (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 3. CAS 1638764-86-9 | methyl 2,3-dimethyl-2H-indazole-6-carboxylate - Synblock [synblock.com]

- 4. Methyl 1H-indazole-4-carboxylate 97 192945-49-6 [sigmaaldrich.com]

- 5. N/A|Methyl 6-fluoro-2-methyl-2H-indazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 6. 2H-Indazole synthesis [organic-chemistry.org]

- 7. 2-Methyl-2H-indazole-3-carboxylic acid - Immunomart [immunomart.com]

An In-depth Technical Guide to Methyl 2-methyl-2H-indazole-4-carboxylate

This guide provides a comprehensive technical overview of Methyl 2-methyl-2H-indazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the nascent stage of research on this specific molecule, this document synthesizes information on its structural class, proposes a robust synthetic pathway based on established chemical principles, and explores its potential applications by drawing parallels with closely related, well-characterized analogs.

Introduction: The 2H-Indazole Scaffold

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole scaffold is a privileged structure in its own right, frequently associated with a diverse range of biological activities, including antimicrobial, anti-inflammatory, and antiprotozoal properties.[2][3] The strategic placement of substituents on the 2H-indazole ring system allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.

Methyl 2-methyl-2H-indazole-4-carboxylate (CAS Number: 1071428-43-7) is a specific derivative of this important class of compounds.[2] Its structure features a methyl group at the 2-position of the indazole ring and a methyl carboxylate group at the 4-position. This substitution pattern is of particular interest as it offers multiple points for potential molecular interactions, making it a valuable subject for investigation in drug development programs.

Synthesis and Characterization

While specific literature detailing the synthesis of Methyl 2-methyl-2H-indazole-4-carboxylate is not yet prevalent, a reliable synthetic route can be devised based on the synthesis of its carboxylic acid precursor, 2-methyl-2H-indazole-4-carboxylic acid, followed by a standard esterification reaction.

The synthesis of the 2H-indazole core can be achieved through various methods, including the Davis-Beirut reaction, which involves the cyclization of 2-nitrobenzylamines.[4] A plausible synthetic workflow for 2-methyl-2H-indazole-4-carboxylic acid is outlined below.

Caption: Proposed synthetic workflow for Methyl 2-methyl-2H-indazole-4-carboxylate.

Experimental Protocol: Synthesis of 2-methyl-2H-indazole-4-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitro-m-toluic acid in a suitable solvent such as ethanol.

-

Reduction: Add a reducing agent, for instance, tin(II) chloride dihydrate (SnCl2·2H2O), to the solution.

-

Cyclization: Introduce methylhydrazine to the reaction mixture.

-

Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-methyl-2H-indazole-4-carboxylic acid.

The final step involves the conversion of the carboxylic acid to its corresponding methyl ester. A classic Fischer esterification is a reliable method for this transformation.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Suspend 2-methyl-2H-indazole-4-carboxylic acid in an excess of methanol in a round-bottom flask.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

-

Reflux: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC.

-

Work-up: Cool the reaction mixture and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude Methyl 2-methyl-2H-indazole-4-carboxylate. Further purification can be achieved through column chromatography.

The structural confirmation of the final product would be achieved through standard analytical techniques. Below is a table of expected and reported data for the target compound and its precursors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |

| 2-methyl-2H-indazole-4-carboxylic acid | C₉H₈N₂O₂ | 176.17 | Aromatic protons, N-methyl protons, carboxylic acid proton. | Aromatic carbons, N-methyl carbon, carboxyl carbon. |

| Methyl 2-methyl-2H-indazole-4-carboxylate | C₁₀H₁₀N₂O₂ | 190.20 | Aromatic protons, N-methyl protons, O-methyl protons. | Aromatic carbons, N-methyl carbon, O-methyl carbon, ester carbonyl carbon. |

Potential Applications in Drug Discovery

The 2H-indazole scaffold is a versatile platform for the development of novel therapeutic agents. Derivatives of 2H-indazole have demonstrated a wide array of biological activities, suggesting that Methyl 2-methyl-2H-indazole-4-carboxylate could serve as a valuable intermediate or a potential drug candidate itself.

Several studies have highlighted the potent antimicrobial and antiprotozoal activities of 2H-indazole derivatives.[2][3] For instance, certain 2-phenyl-2H-indazole derivatives have shown significant activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases exceeding the potency of the reference drug metronidazole.[2] The presence of electron-withdrawing groups on the 2-phenyl ring has been correlated with enhanced antiprotozoal activity. This suggests that the methyl carboxylate group at the 4-position of Methyl 2-methyl-2H-indazole-4-carboxylate could contribute to similar biological effects.

Chronic inflammation is often associated with infectious diseases. Some 2,3-diphenyl-2H-indazole derivatives have been evaluated for their anti-inflammatory potential through the inhibition of cyclooxygenase-2 (COX-2).[2][3] The structural similarities suggest that Methyl 2-methyl-2H-indazole-4-carboxylate could also be investigated for COX-2 inhibitory activity, which is a key target in the development of anti-inflammatory drugs.

Caption: Potential mechanism of anti-inflammatory action of 2H-indazole derivatives.

Conclusion

Methyl 2-methyl-2H-indazole-4-carboxylate is a promising, yet underexplored, member of the 2H-indazole family of heterocyclic compounds. While direct research on this specific molecule is limited, its synthesis is readily achievable through established chemical methodologies. Based on the extensive research into structurally related 2H-indazole derivatives, it is plausible to hypothesize that Methyl 2-methyl-2H-indazole-4-carboxylate may possess valuable biological properties, particularly in the realms of antimicrobial and anti-inflammatory research. This technical guide provides a foundational framework for researchers and drug development professionals to initiate further investigation into this intriguing molecule.

References

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available from: [Link]

-

Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. Available from: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Available from: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. Available from: [Link]

Sources

"Methyl 2-methyl-2H-indazole-4-carboxylate" SMILES string

An In-depth Technical Guide to Methyl 2-methyl-2H-indazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 2-methyl-2H-indazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole core is a privileged scaffold, appearing in numerous pharmacologically active agents.[1][2][3] This document details the compound's chemical identity, including its canonical SMILES string, physicochemical properties, and detailed synthetic methodologies. Furthermore, it explores the principles of its spectroscopic characterization, its applications as a building block in the development of novel therapeutics, and essential safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this specific indazole derivative.

Chemical Identity and Physicochemical Properties

Methyl 2-methyl-2H-indazole-4-carboxylate is a derivative of 2H-indazole, featuring a methyl group on the nitrogen at position 2 and a methyl carboxylate group at position 4 of the bicyclic aromatic system. Its precise structure is crucial for its chemical reactivity and biological interactions.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for Methyl 2-methyl-2H-indazole-4-carboxylate is: COC(=O)C1=CC=CC2=C1C=NN2C

This notation unambiguously represents the connectivity of the atoms within the molecule. Key physicochemical properties, largely derived from its parent acid, 2-methyl-2H-indazole-4-carboxylic acid, are summarized below.[4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | Calculated |

| Molecular Weight | 190.199 g/mol | Calculated |

| Monoisotopic Mass | 190.074227 g/mol | PubChem[4] |

| XLogP3-AA (Predicted) | 1.1 | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | Calculated |

| Hydrogen Bond Acceptor Count | 3 | Calculated |

| Rotatable Bond Count | 2 | Calculated |

Synthesis and Mechanistic Considerations

The synthesis of 2-substituted-2H-indazoles is a well-established area of organic chemistry, though achieving regioselectivity can be a significant challenge.[5] The thermodynamic stability generally favors the 1H-indazole tautomer, making the synthesis of the 2H isomer a kinetically controlled process or one requiring specific directing groups.[3]

General Synthetic Strategy: N-Alkylation

A primary route to Methyl 2-methyl-2H-indazole-4-carboxylate involves the regioselective N-methylation of a suitable precursor, Methyl 1H-indazole-4-carboxylate. This alkylation typically produces a mixture of N1 and N2 isomers, which must be separated chromatographically. The choice of base, solvent, and alkylating agent is critical in influencing the N1/N2 product ratio.

The diagram below illustrates this general synthetic challenge.

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-methyl-2h-indazole-4-carboxylic acid (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

"Methyl 2-methyl-2H-indazole-4-carboxylate" physical and chemical properties

An In-Depth Technical Guide to Methyl 2-methyl-2H-indazole-4-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-2H-indazole-4-carboxylate is a heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a significant pharmacophore in medicinal chemistry, found in a variety of FDA-approved drugs.[1] This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of Methyl 2-methyl-2H-indazole-4-carboxylate, general methodologies for its synthesis and characterization, and a discussion of its potential applications in drug discovery based on the biological activities of related 2H-indazole derivatives.

Introduction to the 2H-Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of a benzene ring fused to a pyrazole ring. They exist as two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more stable.[2] However, 2H-indazole derivatives have garnered significant interest due to their unique biological activities and presence in various therapeutic agents.[1][3][4] The derivatization at the N-2 position can lead to compounds with distinct pharmacological profiles, making the synthesis of regiochemically pure 2H-indazoles a key challenge and area of focus in synthetic medicinal chemistry.[5]

Physicochemical Properties of Methyl 2-methyl-2H-indazole-4-carboxylate

Direct experimental data for Methyl 2-methyl-2H-indazole-4-carboxylate is limited in publicly available literature. However, its properties can be predicted and inferred from its parent carboxylic acid and related structures.

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C9H8N2O2 | PubChemLite[6] |

| Molecular Weight | 176.17 g/mol | precisionFDA[7] |

| Monoisotopic Mass | 176.05858 Da | PubChemLite[6] |

| IUPAC Name | methyl 2-methyl-2H-indazole-4-carboxylate | Inferred |

| Canonical SMILES | CN1C=C2C(=N1)C=CC=C2C(=O)OC | Inferred from parent acid |

| InChI Key | Inferred from DPLXRRMSJKKHDU-UHFFFAOYSA-N for the parent acid | PubChemLite[6] |

Predicted Physical Properties

The following properties are predicted based on computational models for the parent carboxylic acid and general knowledge of similar organic esters.

| Property | Predicted Value | Notes |

| Appearance | Likely a solid at room temperature | Based on related indazole compounds[8] |

| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, methanol, and ethyl acetate. Limited solubility in water. | General property of similar organic molecules. |

| XlogP | 1.1 (for the parent acid) | PubChemLite[6] |

Synthesis and Reactivity

While a specific synthesis for Methyl 2-methyl-2H-indazole-4-carboxylate is not detailed in the provided search results, general methods for the synthesis of 2H-indazoles can be adapted.

General Synthetic Strategies for 2H-Indazoles

The regioselective N-alkylation of the indazole ring is a common challenge, often yielding a mixture of N-1 and N-2 isomers.[2] However, several methods have been developed to favor the formation of the 2H-isomer.

-

One-Pot Reductive Cyclization: A mild and efficient one-pot synthesis of 2H-indazoles involves the reductive cyclization of ortho-imino-nitrobenzene substrates using tri-n-butylphosphine.[9]

-

Copper-Catalyzed Three-Component Reaction: 2H-indazoles can be synthesized via a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide.[9]

-

N2-Alkylation of 1H-Indazoles: Trifluoromethanesulfonic acid or copper(II) triflate can promote the selective N2-alkylation of 1H-indazoles using alkyl 2,2,2-trichloroacetimidates.[9]

Proposed Synthesis of Methyl 2-methyl-2H-indazole-4-carboxylate

A plausible synthetic route could involve the N-methylation of methyl 1H-indazole-4-carboxylate, followed by separation of the N-1 and N-2 isomers.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles | MDPI [mdpi.com]

- 6. PubChemLite - 2-methyl-2h-indazole-4-carboxylic acid (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 7. GSRS [precision.fda.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 2H-Indazole synthesis [organic-chemistry.org]

Navigating the Uncharted Waters of Solubility: A Technical Guide to Methyl 2-methyl-2H-indazole-4-carboxylate

Foreword: Embracing the Data Gap in Early-Stage Drug Development

In the landscape of pharmaceutical research and development, the journey of a novel molecule from discovery to a viable drug candidate is paved with critical data points. Among the most fundamental of these is solubility, a physicochemical property that dictates everything from bioavailability to formulation strategies. This guide confronts a common challenge in the early stages of research: the absence of published solubility data for a specific compound of interest. Our focus here is Methyl 2-methyl-2H-indazole-4-carboxylate , a molecule for which direct, publicly available solubility data is scarce.

This document, therefore, deviates from a simple data repository. Instead, it serves as an in-depth technical guide and whitepaper for researchers, scientists, and drug development professionals. It is designed to empower you, the scientist at the bench, to navigate this data gap. We will not only explore the theoretical underpinnings of solubility but also provide robust, field-proven methodologies for its experimental determination. By understanding the 'why' behind the 'how,' you will be equipped to generate the precise, reliable solubility data necessary to propel your research forward.

The Compound in Focus: Physicochemical Context

Methyl 2-methyl-2H-indazole-4-carboxylate is a heterocyclic compound featuring an indazole core. The indazole scaffold is a significant pharmacophore, appearing in a range of biologically active molecules.[1][2][3] Understanding the structural nuances of our target molecule is the first step in predicting its solubility behavior and designing appropriate experimental protocols.

| Property | Value / Information | Source |

| Molecular Formula | C₉H₈N₂O₂ | [4] |

| Molecular Weight | 176.17 g/mol | |

| Isomeric Form | 2H-indazole | [4] |

| Predicted XlogP | 1.1 | [4] |

| Related Compound Melting Point (Methyl 1H-indazole-4-carboxylate) | 133-138 °C |

The predicted XlogP value of 1.1 suggests a moderate lipophilicity.[4] This indicates that while the compound will have some affinity for organic solvents, it may also possess a degree of aqueous solubility. The presence of the ester and the nitrogen atoms in the indazole ring provides sites for hydrogen bonding, which can influence solubility in protic solvents. It is crucial to note that the isomeric form (2H-indazole vs. 1H-indazole) can significantly impact physical properties due to differences in dipole moment and crystal packing.[2] Given the lack of specific data for the 2-methyl isomer, experimental determination is not just recommended; it is essential.

The Imperative of Experimental Determination

While computational models provide useful estimations, they are no substitute for empirical data, especially for novel compounds. Factors such as polymorphism—the ability of a solid material to exist in multiple crystalline forms—can have a profound impact on solubility and are not always accurately predicted by software. Therefore, a well-designed experimental approach is the gold standard.

The following sections will detail the methodologies required to generate high-quality solubility data for Methyl 2-methyl-2H-indazole-4-carboxylate.

Workflow for In-Silico Solubility Prediction: A Conceptual Overview

Before embarking on wet-lab experiments, in-silico tools can help to narrow down the experimental design space, such as the initial choice of solvents. The diagram below illustrates a typical workflow for computational solubility prediction.

Caption: Conceptual workflow for in-silico solubility prediction.

Experimental Protocol: The Shake-Flask Method (ICH Guideline Compliant)

The equilibrium solubility of a compound in a specific solvent at a given temperature is most reliably determined using the shake-flask method. This method allows the solid compound to reach equilibrium with the solvent, providing a measure of its intrinsic solubility.

Rationale for Method Selection: The shake-flask method is considered the "gold standard" for thermodynamic solubility determination due to its simplicity, reliability, and direct measurement of the equilibrium state. It is the method of choice for regulatory submissions and fundamental physicochemical characterization.

Materials and Equipment

-

Methyl 2-methyl-2H-indazole-4-carboxylate (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector (or other suitable quantitative analytical instrument)

Experimental Workflow Diagram

Caption: Step-by-step workflow for the shake-flask solubility assay.

Detailed Step-by-Step Methodology

-

Preparation of Standard Curve:

-

Prepare a stock solution of Methyl 2-methyl-2H-indazole-4-carboxylate of known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., Methanol or DMSO).

-

Perform serial dilutions to create a set of calibration standards covering the expected solubility range.

-

Analyze these standards using the HPLC-UV method (see Section 5) to generate a standard curve of peak area versus concentration. This is critical for the trustworthiness of the final measurement.

-

-

Solubility Experiment:

-

Add an excess amount of the solid compound to a series of vials. "Excess" is key; there must be visible solid remaining at the end of the experiment to ensure saturation. A starting point is to add ~5-10 mg of solid to 1 mL of each test solvent.

-

Add a precise volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

-

Agitate the samples for a predetermined period. A 24-hour period is often sufficient, but for some compounds, 48 or even 72 hours may be necessary to ensure equilibrium has been reached. This can be confirmed by taking measurements at different time points (e.g., 24h and 48h) and ensuring the concentration no longer changes.

-

-

Sample Processing:

-

After equilibration, remove the vials and let them stand to allow the excess solid to settle. For colloidal suspensions, centrifugation (e.g., 10 minutes at 10,000 rpm) is required to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. Be cautious not to disturb the solid material at the bottom.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates that could falsely elevate the measured concentration. Expert Tip: Discard the first few drops of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.

-

-

Quantification:

-

Accurately dilute the filtered sample with the mobile phase used for HPLC analysis to bring the concentration within the linear range of the standard curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Using the equation from the standard curve, determine the concentration of the diluted sample.

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

-

The experiment should be performed in triplicate for each solvent to ensure reproducibility and to calculate the standard deviation.

-

Analytical Quantification: HPLC-UV Method Development

A validated analytical method is the cornerstone of accurate solubility determination. For a UV-active compound like Methyl 2-methyl-2H-indazole-4-carboxylate, reverse-phase HPLC with UV detection is a robust and accessible choice.[5]

Suggested Starting HPLC-UV Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

-

Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid) is a good starting point. For example, a linear gradient from 10% to 90% Acetonitrile over 10 minutes.

-

Flow Rate: 1.0 mL/min.[5]

-

Injection Volume: 10-20 µL.[5]

-

Detection Wavelength: Scan the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax). A photodiode array (PDA) detector is ideal for this. If unavailable, 254 nm is a common starting point for aromatic compounds.

-

Column Temperature: Ambient or controlled at 30°C.

Rationale for Choices: A C18 column is a versatile workhorse for moderately polar to nonpolar compounds. The acidic mobile phase (formic acid) helps to ensure sharp peak shapes by protonating any basic sites on the molecule and silanol groups on the column. A gradient elution is chosen to ensure that the compound elutes with a good peak shape and in a reasonable time, while also cleaning the column of any potential impurities.

Conclusion and Forward Look

References

-

PubChem. 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Methyl-2H-indazole. National Center for Biotechnology Information. Available from: [Link]

-

American Elements. 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid. American Elements. Available from: [Link]

-

Organic Chemistry Portal. 2H-Indazole synthesis. Organic-Chemistry.org. Available from: [Link]

-

Reyes-Mayorga, J. I., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2185. Available from: [Link]

-

Lin, M.-H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 225. Available from: [Link]

-

ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. Available from: [Link]

-

ResearchGate. The proposed mechanism for the synthesis of 2H-indazole derivatives. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. Indazole synthesis. Organic-Chemistry.org. Available from: [Link]

-

PubChemLite. 2-methyl-2h-indazole-4-carboxylic acid (C9H8N2O2). PubChemLite. Available from: [Link]

-

precisionFDA. 2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID. precisionFDA. Available from: [Link]

-

Wezeman, T., et al. (2015). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry, 63(25), 5930-5934. Available from: [Link]

-

ResearchGate. Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. ResearchGate. Available from: [Link]

-

ResearchGate. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. Available from: [Link]

-

Beilstein Journals. Supporting Information Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from densi. Beilstein Journals. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 2-methyl-2H-indazole-4-carboxylate

Prepared by: A Senior Application Scientist

Introduction to Methyl 2-methyl-2H-indazole-4-carboxylate and its Spectroscopic Fingerprint

Methyl 2-methyl-2H-indazole-4-carboxylate belongs to the indazole family, a class of bicyclic heteroaromatic compounds known for their diverse biological activities. The precise substitution pattern, with a methyl group at the N2 position of the indazole ring and a methyl carboxylate group at the C4 position, gives rise to a unique electronic and structural profile. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous confirmation of its structure. Each technique probes different aspects of the molecule, and together they provide a comprehensive "fingerprint" for identification and purity assessment.

The causality behind employing a multi-technique approach lies in the complementary nature of the data obtained. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns, further confirming the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Methyl 2-methyl-2H-indazole-4-carboxylate, both ¹H and ¹³C NMR will provide critical information. The following predictions are based on data from similar indazole structures found in the literature.[1][2][3]

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the O-methyl protons of the ester group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | d | 1H | H-3 |

| ~7.8 - 7.6 | d | 1H | H-5 or H-7 |

| ~7.4 - 7.2 | t | 1H | H-6 |

| ~7.1 - 6.9 | d | 1H | H-5 or H-7 |

| ~4.2 | s | 3H | N-CH₃ |

| ~3.9 | s | 3H | O-CH₃ |

Rationale behind Predictions: The chemical shifts are estimated based on the electronic environment of each proton. The aromatic protons are expected in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The proton at C3 is anticipated to be the most downfield of the ring protons due to its proximity to the nitrogen atoms. The N-methyl and O-methyl groups will appear as sharp singlets in the upfield region.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~150 | C-7a |

| ~140 | C-3a |

| ~130 | C-3 |

| ~128 | C-5 |

| ~125 | C-6 |

| ~122 | C-4 |

| ~118 | C-7 |

| ~52 | O-CH₃ |

| ~35 | N-CH₃ |

Rationale behind Predictions: The carbonyl carbon of the ester group is expected at the most downfield position. The quaternary carbons of the indazole ring (C-7a and C-3a) will also be in the downfield region. The chemical shifts of the aromatic CH carbons are predicted based on substituent effects. The methyl carbons will be the most upfield signals.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium | C=C and C=N aromatic ring stretches |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-N stretch |

Rationale behind Predictions: The presence of an aromatic ring is indicated by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C ring stretching vibrations around 1600-1470 cm⁻¹. The most prominent peak is expected to be the strong C=O stretching vibration of the ester group at approximately 1720 cm⁻¹. The C-O stretch of the ester and the C-N stretches will also be present in the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

Solid/Liquid Sample (ATR): Place a small amount of the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) for a good quality spectrum.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 190.07 (corresponding to the molecular formula C₁₀H₁₀N₂O₂)

-

Major Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) from the ester: m/z = 159

-

Loss of the methyl carboxylate radical (•COOCH₃): m/z = 131

-

Loss of a methyl radical (•CH₃) from the N-methyl group: m/z = 175

-

Rationale behind Predictions: The molecular ion peak will be observed at the calculated molecular weight of the compound. The fragmentation pattern is predicted based on the stability of the resulting fragments. The loss of the methoxy and methyl carboxylate groups from the ester is a common fragmentation pathway for methyl esters.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation information or a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

Visualizations

Molecular Structure

Caption: Molecular structure of Methyl 2-methyl-2H-indazole-4-carboxylate.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of Methyl 2-methyl-2H-indazole-4-carboxylate.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 2-methyl-2H-indazole-4-carboxylate. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The included experimental protocols offer a standardized approach for data acquisition, ensuring reproducibility and reliability. This document serves as a valuable resource for researchers in the synthesis, identification, and characterization of this and other related indazole derivatives, facilitating advancements in drug discovery and materials science.

References

-

PubChem. 2-Methyl-2H-indazole. National Center for Biotechnology Information. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

PubChem. 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. [Link]

-

PubChemLite. 2-methyl-2h-indazole-4-carboxylic acid (C9H8N2O2). [Link]

-

Beilstein Journals. (2018). Supporting Information: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory. [Link]

-

MDPI. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. [Link]

-

ACS Publications. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. Synthesis of 2H-indazoles. [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. [Link]

Sources

An In-Depth Technical Guide to Methyl 2-methyl-2H-indazole-4-carboxylate: Synthesis, Characterization, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Compounds bearing this structural motif have demonstrated a wide array of pharmacological activities, leading to their investigation and development for various therapeutic applications.[1] The versatility of the indazole ring system, with its potential for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and biological targets.

Indazole derivatives have been successfully developed into drugs for a range of conditions. For instance, granisetron is an antiemetic used in cancer chemotherapy, while axitinib is a kinase inhibitor for the treatment of certain cancers.[1] The therapeutic potential of indazoles extends to anti-inflammatory, antimicrobial, and neurological agents.[2][3] The specific substitution pattern on the indazole core is a critical determinant of the compound's biological activity.

This guide focuses on a specific, yet important, derivative: Methyl 2-methyl-2H-indazole-4-carboxylate . The "2H-indazole" designation indicates that the methyl group is attached to the nitrogen atom at position 2 of the pyrazole ring. This particular arrangement, along with the carboxylate at position 4, imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules, notably monoacylglycerol lipase (MGL) modulators.[4]

The Emergence of Methyl 2-methyl-2H-indazole-4-carboxylate: A Synthetic Intermediate of Interest

While a detailed historical account of the initial discovery of Methyl 2-methyl-2H-indazole-4-carboxylate is not extensively documented in readily available literature, its significance appears to be closely tied to its role as a key building block in contemporary drug discovery programs. Its synthesis is notably described in a 2010 patent (EP2141147A1), which outlines a method for its preparation as an intermediate.[5][6] More recent patent literature, such as WO2021191359A1, further highlights its utility in the synthesis of MGL modulators, which are being investigated for a variety of therapeutic applications, including neurological disorders and cancer.[4]

The development and reporting of synthetic routes for this compound in the patent literature underscore its value to the pharmaceutical industry. It is often the case that such specialized intermediates are first synthesized to enable the exploration of novel chemical space around a particular biological target. The history of this compound is therefore intrinsically linked to the history of the drug discovery programs it supports.

Synthesis of Methyl 2-methyl-2H-indazole-4-carboxylate

The primary route for the synthesis of Methyl 2-methyl-2H-indazole-4-carboxylate involves the N-methylation of its precursor, Methyl 1H-indazole-4-carboxylate. The regioselectivity of this methylation is a key chemical challenge, as alkylation can occur at either the N1 or N2 position of the indazole ring. The following protocol is based on the method described in patent EP2141147A1.[5][6]

Experimental Protocol: N-Methylation of Methyl 1H-indazole-4-carboxylate

Objective: To synthesize Methyl 2-methyl-2H-indazole-4-carboxylate via regioselective N-methylation.

Materials:

-

Methyl 1H-indazole-4-carboxylate

-

Trimethyloxonium tetrafluoroborate

-

Ethyl acetate

-

Saturated aqueous sodium hydrogen carbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

-

Rotary evaporator

-

Chromatography equipment (for purification)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Methyl 1H-indazole-4-carboxylate (1 equivalent) in ethyl acetate.

-

Addition of Methylating Agent: To the stirred solution, add trimethyloxonium tetrafluoroborate (approximately 1.3 equivalents).

-

Reaction: Stir the mixture at room temperature for 12 hours.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Carefully add saturated aqueous sodium hydrogen carbonate solution to quench the reaction.

-

Separate the organic layer.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired Methyl 2-methyl-2H-indazole-4-carboxylate.

Causality Behind Experimental Choices:

-

Nitrogen Atmosphere: The reaction is conducted under an inert atmosphere to prevent the reaction of the reagents with atmospheric moisture and oxygen, which could lead to side reactions and reduced yield.

-

Trimethyloxonium tetrafluoroborate: This is a powerful and hard methylating agent, which tends to favor methylation at the more electron-rich N2 position of the indazole ring in this specific substrate.

-

Aqueous Sodium Hydrogen Carbonate Wash: This step is crucial to neutralize any remaining acidic species and to quench the reactive methylating agent.

-

Brine Wash: This helps to remove any residual water from the organic layer.

-

Column Chromatography: This is a standard purification technique to separate the desired N2-methylated product from the N1-methylated isomer and any unreacted starting material.

Figure 1: Synthetic workflow for Methyl 2-methyl-2H-indazole-4-carboxylate.

Physicochemical and Spectroscopic Data

Accurate characterization of the synthesized compound is essential for confirming its identity and purity. The following table summarizes key physicochemical and spectroscopic data for Methyl 2-methyl-2H-indazole-4-carboxylate.

| Property | Data |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| CAS Number | 1071428-43-7 |

| Appearance | Pale red oil (as per patent literature)[6] |

| Mass Spectrometry (ESI) | m/z found: 177.1 [M-K+2+H]⁺ (as potassium salt)[4] |

Biological Significance and Applications

As previously mentioned, Methyl 2-methyl-2H-indazole-4-carboxylate is a valuable intermediate in the synthesis of monoacylglycerol lipase (MGL) modulators.[4] MGL is an enzyme that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL leads to an increase in 2-AG levels, which can have therapeutic effects in a variety of conditions.

Figure 2: Role as an intermediate in the synthesis of MGL modulators.

The development of MGL inhibitors is an active area of research for the treatment of:

-

Neuropathic pain

-

Anxiety disorders

-

Inflammatory conditions

-

Neurodegenerative diseases

-

Certain types of cancer [4]

The utility of Methyl 2-methyl-2H-indazole-4-carboxylate lies in its pre-functionalized scaffold, which allows for further chemical modifications to generate a library of potential MGL inhibitors for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

Methyl 2-methyl-2H-indazole-4-carboxylate, while not a widely studied compound in its own right, holds significant importance as a key synthetic intermediate in the development of novel therapeutics. Its synthesis, though requiring careful control of regioselectivity, is achievable through established methods. The future of this compound is intrinsically linked to the success of the drug discovery programs that utilize it. As research into MGL modulators and other therapeutic agents based on the 2H-indazole scaffold continues, the demand for efficient and scalable syntheses of this and related intermediates will likely increase. Further publications detailing the biological activities of the final compounds derived from this intermediate will continue to shed light on its indirect but crucial role in advancing medicinal chemistry.

References

- WO2021191359A1 - Monoacylglycerol lipase modulators - Google Patents. (n.d.).

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

- SYNTHESIS OF INDAZOLES - European Patent Office - EP 3448846 B1 - Googleapis.com. (n.d.).

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

Methyl 2-Methyl-2H-indazole-4-carboxylate|-范德生物科技公司 - BIOFOUNT. (n.d.). Retrieved January 7, 2026, from [Link]

- WO2017186693A1 - Synthesis of indazoles - Google Patents. (n.d.).

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 4. WO2021191359A1 - Monoacylglycerol lipase modulators - Google Patents [patents.google.com]

- 5. 420-37-1 | Trimethyloxonium tetrafluoroborate | Inorganic Salts | Ambeed.com [ambeed.com]

- 6. 192945-49-6 | Methyl 1H-indazole-4-carboxylate | Esters | Ambeed.com [ambeed.com]

Methyl 2-methyl-2H-indazole-4-carboxylate: A Core Intermediate for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a cornerstone in modern medicinal and agrochemical research, prized for its unique electronic properties and its ability to act as a versatile pharmacophore. While the 1H-indazole tautomer is more commonly encountered, the 2H-indazole isomer offers a distinct spatial arrangement and dipole moment, providing medicinal chemists with a valuable alternative for molecular design and patentability.[1][2] Within this class, Methyl 2-methyl-2H-indazole-4-carboxylate emerges as a pivotal synthetic intermediate. Its structure, featuring a regiochemically defined N-methyl group and a reactive carboxylate handle at the 4-position, makes it an ideal starting point for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of the synthesis and strategic application of this intermediate, grounded in established chemical principles and field-proven insights.

Synthesis of the Core Intermediate: Navigating the Challenge of Regioselectivity

The primary challenge in preparing N-alkylated indazoles is controlling the site of alkylation. The indazole anion is an ambident nucleophile, and direct alkylation often yields a mixture of N1 and N2 isomers.[3][4] The ratio of these products is highly sensitive to the substrate's electronic and steric properties, as well as the choice of base, solvent, and alkylating agent.[4][5] While the N1-substituted product is often thermodynamically more stable, kinetically controlled conditions can favor the formation of the N2 isomer.[1]

For the synthesis of Methyl 2-methyl-2H-indazole-4-carboxylate, a plausible and efficient route begins with the commercially available Methyl 1H-indazole-4-carboxylate . To achieve selective methylation at the N2 position, conditions that favor kinetic control are paramount. The Mitsunobu reaction is a well-established method for achieving N-alkylation under mild, neutral conditions and has been shown to favor the formation of the N2-indazole isomer in related systems.[4][6]

Proposed Synthetic Workflow: N2-Selective Methylation via Mitsunobu Reaction

This workflow leverages a classic Mitsunobu reaction to install the methyl group preferentially at the N2 position, capitalizing on the kinetic favorability of this site under these conditions.

Caption: Proposed workflow for the N2-methylation of Methyl 1H-indazole-4-carboxylate.

Experimental Protocol: Synthesis of Methyl 2-methyl-2H-indazole-4-carboxylate

Materials:

-

Methyl 1H-indazole-4-carboxylate

-

Triphenylphosphine (PPh₃)

-

Methanol (MeOH)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

To a stirred solution of Methyl 1H-indazole-4-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add methanol (1.5 eq).

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-